molecular formula C9H7NO2 B8463976 2-(3-Furanyl)-3-pyridinol

2-(3-Furanyl)-3-pyridinol

Cat. No.: B8463976
M. Wt: 161.16 g/mol
InChI Key: YNGMHHHNZYXBNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Furanyl)-3-pyridinol is a heterocyclic compound that features both a furan ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Furanyl)-3-pyridinol can be achieved through various synthetic routes. One common method involves the cyclocondensation of 1,3-di(pyridin-2-yl)propane-1,3-dione with aryl aldehydes and cyclohexyl isocyanide in a one-pot reaction . This method is advantageous due to its simplicity and efficiency, allowing for the preparation of fully substituted furans in a single step.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-Furanyl)-3-pyridinol can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: Both the furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridine ring can produce piperidine derivatives.

Mechanism of Action

The mechanism of action of 2-(3-Furanyl)-3-pyridinol involves its interaction with various molecular targets and pathways. For example, its derivatives have been shown to inhibit the growth of cancer cells by inducing apoptosis through the activation of specific signaling pathways . The exact molecular targets and pathways involved can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Furanyl)-3-pyridinol is unique due to the presence of both a furan and a pyridine ring in its structure. This dual-ring system imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

2-(furan-3-yl)pyridin-3-ol

InChI

InChI=1S/C9H7NO2/c11-8-2-1-4-10-9(8)7-3-5-12-6-7/h1-6,11H

InChI Key

YNGMHHHNZYXBNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C2=COC=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Bromopyridin-3-ol (200 mg, 1.15 mmol), 3-furan boronic acid (574 mg, 1.38 mmol), sodium carbonate (365 mg, 12.8 mmol) and Pd2(dppf)2Cl2 (187 mg, 0.23 mmol) were dissolved in dimethoxyethane/water 2 mL/1 mL, followed by stirring in microwave at 120° C. for 20 minutes. After the completion of the reaction, the reaction mixture was filtered using Celite. The filtrate was added with water, and extracted with ethyl acetate. The obtained organic layer was dried over magnesium sulfate, and purified by column chromatography (ethyl acetate:hexane=1:3) to obtain 2-(furan-3-yl)pyridin-3-ol (50 mg, 27%).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
574 mg
Type
reactant
Reaction Step One
Quantity
365 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd2(dppf)2Cl2
Quantity
187 mg
Type
reactant
Reaction Step One
Name
dimethoxyethane water
Quantity
2 mL
Type
solvent
Reaction Step One

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